molecular formula C10H6N2OS B2637887 Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol CAS No. 18774-49-7

Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol

Cat. No.: B2637887
CAS No.: 18774-49-7
M. Wt: 202.23
InChI Key: UELJJSQADCDBMU-UHFFFAOYSA-N
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Description

Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a fused ring system consisting of a benzene ring, a thiophene ring, and a pyrimidine ring. The unique structure of this compound imparts it with significant pharmacological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with formamide, followed by cyclization with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine: Shares a similar fused ring structure but lacks the hydroxyl group at the 4-position.

    Benzothiophene: Contains a benzene ring fused to a thiophene ring but lacks the pyrimidine ring.

    Pyrimidine: A simpler structure with only the pyrimidine ring.

Uniqueness

Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h1-5H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELJJSQADCDBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18774-49-7
Record name 8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5,10,12-pentaen-3-one
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